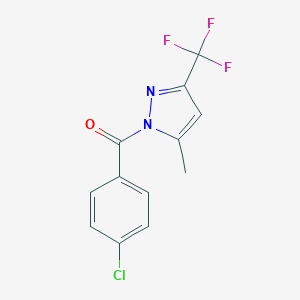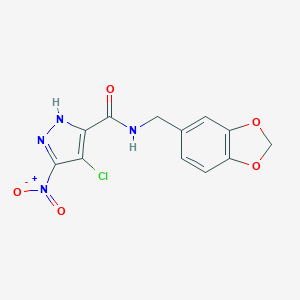![molecular formula C16H16ClN5O B214031 4-chloro-1-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B214031.png)
4-chloro-1-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound is of interest due to its unique structure and potential biological activity.
Wirkmechanismus
The mechanism of action of 4-chloro-1-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes, such as tyrosine kinases and serine/threonine kinases, which are involved in various cellular processes including cell growth, differentiation, and apoptosis. Additionally, this compound may work as an anti-inflammatory agent by inhibiting the production of certain inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, such as tyrosine kinases and serine/threonine kinases, which are involved in various cellular processes including cell growth, differentiation, and apoptosis. Additionally, this compound has been shown to inhibit the production of certain inflammatory mediators. In vivo studies have shown that this compound can reduce inflammation and inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-1-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide has several advantages and limitations for lab experiments. One advantage is that this compound has potential applications in various areas of scientific research, including cancer research and inflammation research. Additionally, this compound is relatively easy to synthesize and purify. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results. Additionally, this compound may have limited solubility in certain solvents, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-1-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide. One direction is to further investigate the mechanism of action of this compound, in order to better understand its potential applications in scientific research. Additionally, future research could focus on the development of derivatives of this compound with improved activity and selectivity. Furthermore, this compound could be studied in combination with other compounds, in order to investigate potential synergistic effects. Finally, future research could focus on the development of new methods for synthesizing and purifying this compound, in order to improve its accessibility for scientific research.
Synthesemethoden
The synthesis of 4-chloro-1-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide involves the reaction of 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid with 1-(2-methylbenzyl)-1H-pyrazole-4-carboxylic acid hydrazide in the presence of a coupling reagent. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-chloro-1-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide has potential applications in scientific research due to its unique structure and potential biological activity. This compound has been studied for its potential as an inhibitor of certain enzymes, such as tyrosine kinases and serine/threonine kinases, which are involved in various cellular processes including cell growth, differentiation, and apoptosis. Additionally, this compound has been studied for its potential as an anti-inflammatory agent.
Eigenschaften
Molekularformel |
C16H16ClN5O |
|---|---|
Molekulargewicht |
329.78 g/mol |
IUPAC-Name |
4-chloro-1-methyl-N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H16ClN5O/c1-11-5-3-4-6-12(11)8-22-9-13(7-18-22)19-16(23)15-14(17)10-21(2)20-15/h3-7,9-10H,8H2,1-2H3,(H,19,23) |
InChI-Schlüssel |
XTNQMRODFQPLFA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)C3=NN(C=C3Cl)C |
Kanonische SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)C3=NN(C=C3Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}benzoate](/img/structure/B213951.png)
![methyl 3-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B213952.png)
![ethyl 4-[5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B213954.png)
![1-ethyl-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B213955.png)
![dimethyl 2-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)terephthalate](/img/structure/B213956.png)
![5-[(4-methyl-2-nitrophenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide](/img/structure/B213959.png)


![N-(1,3-benzodioxol-5-yl)-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213964.png)

![N-(3-chlorophenyl)-2-[(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B213968.png)

![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B213970.png)